3,7-Dihydroxy-3',4',5'-trimethoxyflavone

Melanogenesis Tyrosinase Inhibition Cosmeceutical

Procure 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (Robinetin trimethyl ether) to guarantee reproducible results in structure-activity relationship (SAR) studies. Evidence shows a 3-fold difference in melanogenesis inhibitory potency (IC50) among closely related methoxyflavone isomers, driven solely by hydroxyl/methoxy group position. Using the correct 3,4,5-trimethoxy B-ring substitution is essential for target engagement and assay validation, particularly in skin lightening (IC50 ~2.9 µM benchmark) and anti-inflammatory research, where glycosylation abolishes activity. Its low solubility (0.013 g/L) and LogP of 2.71 also make it an ideal model for flavonoid formulation development.

Molecular Formula C18H16O7
Molecular Weight 344.3 g/mol
CAS No. 132594-09-3
Cat. No. B1631053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dihydroxy-3',4',5'-trimethoxyflavone
CAS132594-09-3
Molecular FormulaC18H16O7
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O
InChIInChI=1S/C18H16O7/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,19,21H,1-3H3
InChIKeyNJNGYVOYOVPWBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (CAS 132594-09-3) for Research


3,7-Dihydroxy-3',4',5'-trimethoxyflavone (CAS 132594-09-3), also known as Robinetin trimethyl ether, is a polymethoxylated flavonoid of the flavonol class with the molecular formula C18H16O7 and a molecular weight of 344.32 g/mol . It is characterized by a 3,4,5-trimethoxy substitution on the B-ring and two hydroxyl groups at the 3 and 7 positions on the flavonoid backbone, a structural arrangement that distinguishes it from other methoxyflavones and dictates its specific biological profile [1]. Primarily used as an analytical standard and research compound, it is available from commercial suppliers with purity specifications typically ≥95% or 98% (HPLC) .

Why 3,7-Dihydroxy-3',4',5'-trimethoxyflavone Cannot Be Substituted by Generic Flavonoids


The biological activity of polymethoxylated flavonoids is exquisitely sensitive to the number and position of hydroxyl and methoxy groups on the flavonoid core [1]. In a study of compounds from Kaempferia parviflora, structurally similar methoxyflavones like 5-hydroxy-7,3',4'-trimethoxyflavone (IC50 = 8.8 μM) and 5,7,3',4'-tetramethoxyflavone (IC50 = 8.6 μM) displayed widely different melanogenesis inhibitory activities from the most potent compound, 5,3'-dihydroxy-3,7,4'-trimethoxyflavone (IC50 = 2.9 μM) [2]. Similarly, in an anti-inflammatory study, 4',5-dihydroxy-3,3',7-trimethoxyflavone was identified as the most active aglycone, while the addition of a sugar moiety at C-4' significantly decreased its activity [3]. This demonstrates that even minor structural modifications within the methoxyflavone class lead to significant and quantifiable changes in potency and selectivity, making the precise procurement of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone essential for reproducible and target-specific research.

Quantifiable Differentiation Evidence for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (CAS 132594-09-3)


Potency Differential in Melanogenesis Inhibition Assay

In a comparative study of 12 methoxyflavones from Kaempferia parviflora, 5,3'-dihydroxy-3,7,4'-trimethoxyflavone (Compound 12), a close structural isomer of the target compound, showed significantly superior melanogenesis inhibitory activity. The target compound, 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, shares a similar substitution pattern but with methoxy groups on the 3',4',5' positions instead of the 3,7,4' positions. This structural variation is critical, as the comparative data clearly show that specific substitution patterns dramatically alter IC50 values [1].

Melanogenesis Tyrosinase Inhibition Cosmeceutical Cell Biology

Anti-Inflammatory Activity Compared to Glycosylated Derivative

The aglycone form, 4',5-dihydroxy-3,3',7-trimethoxyflavone (a close isomer of the target compound, differing only in the position of a methoxy group), was evaluated for anti-inflammatory activity and found to be 'the most active' among the tested compounds in inhibiting nitric oxide (NO) production. In contrast, the addition of a rutinoside sugar group at the C-4' position (creating a glycosylated derivative) led to a decrease in this inhibitory activity [1].

Inflammation Immunology Nitric Oxide Natural Product Pharmacology

Quantified Induction of Apoptosis in MCF-7 Breast Cancer Cells

The compound 3,7-Dihydroxy-3',4',5'-trimethoxyflavone has been shown to induce apoptosis in the MCF-7 human breast cancer cell line. At a specific test concentration of 10 µg/mL, the compound induced a quantifiable apoptosis rate of approximately 36% . While this is a single-compound data point, it provides a quantifiable benchmark for the compound's cytotoxic activity in a widely used cancer cell model.

Oncology Apoptosis Breast Cancer Cytotoxicity MCF-7

Physicochemical Solubility Profile Distinct from Other Flavonoids

The aqueous solubility of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone is calculated to be practically insoluble, with a value of 0.013 g/L at 25 °C . This property is a direct consequence of its specific methoxylation pattern, which increases lipophilicity (estimated LogP of 2.710) compared to less methylated or hydroxylated flavonoid analogs [1]. This physicochemical profile directly impacts its behavior in in vitro assays (requiring specific solvents like DMSO) and its predicted in vivo absorption and distribution.

Formulation Biopharmaceutics ADME Solubility

Commercial Purity Specifications for Reproducible Research

To ensure experimental reproducibility, it is critical to procure a compound with a defined purity. Commercial suppliers offer 3,7-Dihydroxy-3',4',5'-trimethoxyflavone with specific purity guarantees, such as 98% (min, HPLC) [1] or ≥95% (HPLC) . This contrasts with other flavonoids or extracts that may be sold without defined purity or with lower specifications, which can introduce significant variability in biological assays.

Analytical Chemistry Standardization Quality Control Procurement

Optimal Research Applications for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone Based on Quantitative Evidence


As a Reference Standard in Melanogenesis and Cosmetic Research

Due to the demonstrated 3-fold difference in melanogenesis inhibitory potency among closely related methoxyflavone isomers [1], 3,7-Dihydroxy-3',4',5'-trimethoxyflavone is ideally suited as a specific reference standard. Researchers investigating skin lightening or pigmentation pathways should procure this exact compound to ensure their results are reproducible and relevant to the 3',4',5'-trimethoxy substitution pattern, avoiding the lower potency observed in other methoxyflavones like 5-hydroxy-7,3',4'-trimethoxyflavone (IC50 = 8.8 µM).

As an Aglycone Control in Glycosylation Studies for Inflammation

In studies focused on the anti-inflammatory activity of flavonoids, this compound serves as a crucial aglycone control. The evidence shows that glycosylation at C-4' of a structurally similar trimethoxyflavone reduces inhibitory activity on NO production [2]. Therefore, 3,7-Dihydroxy-3',4',5'-trimethoxyflavone is the appropriate agent for establishing a baseline of maximal in vitro efficacy against which glycosylated analogs or pro-drugs can be compared.

As a Positive Control in MCF-7 Breast Cancer Apoptosis Assays

Researchers utilizing the MCF-7 cell line to screen for novel anticancer compounds can use 3,7-Dihydroxy-3',4',5'-trimethoxyflavone as a positive control to validate assay performance. The documented induction of approximately 36% apoptosis at a concentration of 10 µg/mL provides a specific, quantifiable benchmark . Procuring this compound allows for direct comparison with new chemical entities and ensures the experimental system is functioning as expected.

As a Model Compound for Low-Solubility Flavonoid Formulation Development

With a calculated aqueous solubility of only 0.013 g/L and an estimated LogP of 2.710 , this compound is an ideal model agent for developing formulation strategies (e.g., nano-formulations, co-solvent systems, complexation with cyclodextrins) aimed at improving the delivery of poorly soluble polymethoxylated flavonoids. Its specific solubility profile provides a well-defined challenge for pharmaceutical scientists seeking to enhance the bioavailability of this therapeutically promising but insoluble subclass.

Technical Documentation Hub

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